molecular formula C17H17NO2 B2687472 (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide CAS No. 612095-65-5

(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2687472
CAS No.: 612095-65-5
M. Wt: 267.328
InChI Key: GSXMGBLRXNJNJI-FMIVXFBMSA-N
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Description

(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide is a high-purity enamide derivative offered for scientific research and development. This compound belongs to a class of molecules recognized for their versatility as building blocks in organic synthesis and their potential in medicinal chemistry. Enamides of this structural class have been identified as key intermediates in metal-free hydroarylation reactions, enabling the efficient synthesis of complex N-benzyl amide derivatives from simple, non-functionalized (hetero)arenes . This makes them valuable for constructing compound libraries in drug discovery. The structure features an electron-rich 4-methoxyphenyl group conjugated to an acrylamide backbone, a motif that is often investigated for its biological activity. Structurally similar compounds have been studied for their potential as anti-inflammatory or anticancer agents, as the framework allows for interaction with specific enzymatic targets . The (E)-configuration of the propenamide chain is crucial for its spatial orientation and reactivity. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All technical information and safety data should be reviewed in the associated Material Safety Data Sheet prior to use.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXMGBLRXNJNJI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of benzylamine with 3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to a single bond.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (2E)-N-benzyl-3-(4-hydroxyphenyl)prop-2-enamide.

    Reduction: Formation of (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • Chlorinated Derivatives : Chlorination at meta/para positions (e.g., (2E)-N-(3-chlorophenyl)-3-(4-trifluoromethylphenyl)prop-2-enamide) significantly enhances activity against Staphylococcus aureus and MRSA, with MIC values in the submicromolar range . In contrast, the methoxy group in the target compound may reduce potency due to lower electron-withdrawing effects.
  • Fluorinated Derivatives : (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10) exhibits bactericidal activity comparable to ampicillin, highlighting the role of combined halogen and trifluoromethyl groups .
  • Nitro-Substituted Analogs : Nitro groups (e.g., compounds 17 and 18 in ) show structural dissimilarity via PCA analysis, leading to distinct activity profiles, though nitro groups often increase cytotoxicity .
Anti-inflammatory and Cytotoxic Effects
  • Ortho/Meta Substitution : (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (compound 20) suppresses NF-κB activation, demonstrating that bulky ortho substituents enhance anti-inflammatory effects . The target compound’s para-methoxy group lacks this spatial influence.

Physicochemical Properties

Lipophilicity and Electronic Effects
  • Electron-Withdrawing Groups : Derivatives with trifluoromethyl (e.g., compound 25 in ) exhibit log kis values up to 0.9667, reflecting high lipophilicity .
  • Electron-Donating Groups : The 4-methoxy group in the target compound likely reduces lipophilicity (estimated log kis ~0.5–0.7), balancing activity and toxicity .
Protein Binding and ADMET
  • HSA Binding : Coumarin-based acrylamides () show strong binding to human serum albumin (HSA), suggesting that the target compound’s α,β-unsaturated system may enhance plasma stability .

Data Tables

Table 2: Physicochemical Properties

Compound log kis / logD Electronic σ Parameter Key Substituent Effects Source
Target Compound ~0.6 (estimated) -0.27 (OCH₃) Reduced lipophilicity
(2E)-N-[3,5-bis(CF₃)phenyl] analog 0.9667 +0.53 (CF₃) High lipophilicity, high toxicity
(2E)-N-(2-Cl-phenyl) analog 1.19 +0.23 (Cl) Moderate activity, moderate toxicity

Key Findings and Trends

Substituent Position : Para-substituted methoxy groups favor lower cytotoxicity but may reduce antimicrobial potency compared to meta-substituted halogens or CF₃ groups .

Lipophilicity-Toxicity Trade-off : Electron-withdrawing groups (Cl, CF₃) enhance activity but increase logD, leading to cytotoxicity. The target compound’s methoxy group may offer a safer profile .

Anti-inflammatory Potential: Bulky ortho substituents (e.g., Br, Cl) are critical for NF-κB inhibition, a feature absent in the target compound .

Biological Activity

(2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a propenamide backbone with a benzyl group and a methoxy-substituted phenyl group, contributing to its lipophilicity and potential interactions with various biological targets. The presence of these functional groups is critical for its biological activity.

Target Proteins and Enzymes

Research indicates that this compound may interact with several key proteins and enzymes in biological systems:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR can lead to reduced cell proliferation and survival in cancer cells.
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Targeting VEGFR-2 can inhibit angiogenesis, thereby limiting tumor growth.

Mode of Action

The compound likely modulates the activity of its targets by binding to their active sites, leading to alterations in downstream signaling pathways involved in cell growth, differentiation, and apoptosis. This interaction can result in significant biochemical changes within the cell.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : Higher lipophilicity enhances passive cellular uptake.
  • Distribution : The compound's distribution may vary based on its solubility in biological fluids.
  • Metabolism : Potential metabolic pathways include oxidation and reduction reactions, leading to various metabolites that may exhibit different biological activities.
  • Excretion : The excretion route is likely dependent on the metabolic products formed.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. This is attributed to its ability to inhibit key signaling pathways involved in tumor growth:

  • In vitro Studies : Compounds with similar structures have shown efficacy in reducing proliferation rates of various cancer cell lines.
  • Mechanistic Insights : The inhibition of EGFR and VEGFR pathways suggests a dual mechanism that could be effective against solid tumors.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. The presence of nitrogen and sulfur atoms may enhance its ability to disrupt microbial membranes, making it a candidate for further exploration as an antimicrobial agent.

Neuroprotective Effects

Certain derivatives related to this compound have been linked to neuroprotective effects, potentially offering therapeutic options for neurodegenerative diseases. These effects are often attributed to the modulation of oxidative stress pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of similar propenamide derivatives on cancer cell lines, demonstrating significant reductions in cell viability through apoptosis induction.
  • Neuroprotection : Research indicated that compounds structurally related to this compound exhibited neuroprotective effects against oxidative damage in neuronal cell models .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerEGFR/VEGFR inhibition
AntimicrobialMembrane disruption
NeuroprotectiveOxidative stress modulation

Q & A

Q. Q1. What are the standard synthetic routes for (2E)-N-benzyl-3-(4-methoxyphenyl)prop-2-enamide?

The compound is typically synthesized via palladium-catalyzed coupling reactions. A modified procedure involves reacting propargylamine derivatives with aryl halides (e.g., 4-iodoanisole) in dimethyl sulfoxide (DMSO) using Pd(PPh₃)₂Cl₂ (5 mol%), dppf (6 mol%), and CuI (5 mol%) as catalysts. The reaction is heated to 60°C for 6 hours under nitrogen, followed by purification via column chromatography (15–30% EtOAc in pentane) to yield the product . Alternative methods include condensation reactions between benzylamine and 4-methoxyphenylprop-2-enoyl chloride, optimized for stereoselectivity using chiral auxiliaries .

Structural Confirmation and Characterization

Q. Q2. How can researchers confirm the stereochemistry and purity of the compound?

The (2E)-configuration is validated using 1H NMR : the trans-coupling constant (J = 15.8 Hz) between the α- and β-protons of the enamide moiety is diagnostic . 13C NMR confirms the carbonyl resonance (~168 ppm) and methoxy group (~55 ppm). For crystallographic verification, SHELX software (e.g., SHELXL for refinement) is used to analyze single-crystal X-ray diffraction data, resolving anisotropic displacement parameters and hydrogen bonding networks . High-resolution mass spectrometry (HRMS) and HPLC-MS (e.g., m/z 216.23 [M+H]⁺) further confirm molecular weight and purity .

Advanced Methodological Challenges

Q. Q3. How can low yields in catalytic synthesis be addressed?

Low yields often stem from competing side reactions (e.g., homocoupling of alkynes). Mitigation strategies include:

  • Catalyst Optimization : Replacing Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and adding silver salts (AgNO₃) to suppress halide interference .
  • Solvent Effects : Switching from DMSO to DMA (dimethylacetamide) improves solubility of intermediates.
  • Temperature Control : Lowering reaction temperature to 40°C reduces decomposition of heat-sensitive intermediates.
    Contradictory data on reaction efficiency (e.g., 43% vs. 72% yields in similar protocols) may arise from trace moisture or oxygen; strict inert conditions (glovebox) are recommended .

Biological Activity and Mechanistic Studies

Q. Q4. What biological applications are explored for this compound?

The compound’s enamide scaffold is studied for neuroprotective activity, mimicking resveratrol derivatives. In vitro assays show inhibition of ROS (reactive oxygen species) in neuronal cells (IC₅₀ ~10 μM) and modulation of SIRT1 pathways . Computational docking (AutoDock Vina) predicts strong binding to Keap1-Nrf2 (Kelch-like ECH-associated protein 1), a target for neurodegenerative diseases . Conflicting results in cytotoxicity assays (e.g., varying IC₅₀ across cell lines) may reflect differences in membrane permeability, resolved via logP optimization .

Computational and Spectroscopic Analysis

Q. Q5. How are DFT calculations used to resolve spectral ambiguities?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and vibrational frequencies. For example, discrepancies between experimental and computed 13C NMR signals (e.g., δ 130.5 vs. 128.7 ppm for aromatic carbons) are resolved by modeling solvent effects (PCM for DMSO) . TD-DFT (time-dependent DFT) also simulates UV-Vis spectra (λmax ~255 nm), aiding in photostability assessments .

Handling and Safety Considerations

Q. Q6. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, structural analogs (e.g., acrylamide derivatives) suggest potential neurotoxicity. Recommendations include:

  • PPE : Nitrile gloves, safety goggles, and fume hood use to avoid inhalation/contact .
  • Storage : In airtight containers under argon at –20°C to prevent oxidation .
  • Waste Disposal : Incineration at >800°C to avoid persistent metabolites .

Data Contradictions and Reproducibility

Q. Q7. How can researchers address inconsistencies in reported synthetic yields?

Reproducibility issues often arise from:

  • Catalyst Purity : Commercial Pd catalysts may contain trace PdO; pre-treatment with hydrazine improves activity .
  • Crystallization Solvents : Recrystallization from EtOAc/hexane vs. MeOH/water alters polymorph ratios, affecting melting points (e.g., 123–125°C vs. 122.6–123.5°C) .
    Cross-validation using multiple characterization techniques (e.g., PXRD and DSC for polymorphs) resolves such discrepancies .

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